molecular formula C15H19N3O2 B2879160 2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone CAS No. 866010-64-2

2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone

Cat. No.: B2879160
CAS No.: 866010-64-2
M. Wt: 273.336
InChI Key: AXNMKLDEUKVTLY-UHFFFAOYSA-N
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Description

2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone is a chemical compound with a complex structure that includes a quinazolinone core and a morpholino group

Preparation Methods

The synthesis of 2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The morpholino group is then introduced via a nucleophilic substitution reaction, where 2,6-dimethylmorpholine reacts with a suitable electrophile, such as a halomethylquinazolinone derivative .

Chemical Reactions Analysis

2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the morpholino group can be replaced by other nucleophiles under suitable conditions

Scientific Research Applications

2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. The morpholino group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone can be compared with other quinazolinone derivatives and morpholino-containing compounds:

    Quinazolinone Derivatives: Compounds like 4(3H)-quinazolinone and its derivatives share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Morpholino-Containing Compounds: Compounds such as 2,6-dimethylmorpholine and its derivatives have similar morpholino groups but differ in their core structures, affecting their overall reactivity and applications.

This compound’s unique combination of a quinazolinone core and a morpholino group makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[(2,6-dimethylmorpholin-4-yl)methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-7-18(8-11(2)20-10)9-14-16-13-6-4-3-5-12(13)15(19)17-14/h3-6,10-11H,7-9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNMKLDEUKVTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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